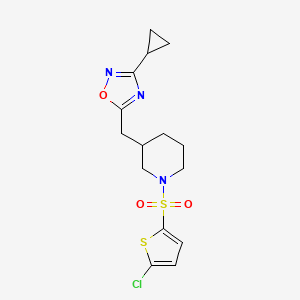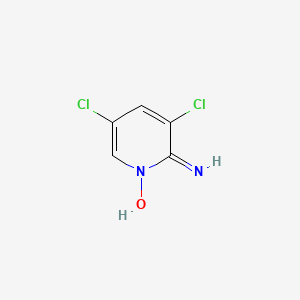
2-Amino-3,5-dichloropyridin-1-ium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3,5-dichloropyridin-1-ium-1-olate is a chemical compound with the molecular formula C5H4Cl2N2O It is a derivative of pyridine, characterized by the presence of amino and dichloro substituents on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dichloropyridin-1-ium-1-olate typically involves the chlorination of 2-aminopyridine. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a suitable solvent like acetonitrile. The reaction conditions often include refluxing the mixture to ensure complete chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
2-Amino-3,5-dichloropyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of 2-amino-3,5-dichloropyridine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Amino-3,5-dichloropyridin-1-ium-1-olate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Amino-3,5-dichloropyridin-1-ium-1-olate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-3,5-dichloropyridine: Similar in structure but lacks the 1-ium-1-olate moiety.
3,5-Dichloro-2-pyridinamine: Another derivative with similar substituents but different functional groups.
2-Amino-3,5-dichloropyridin-2-ylamine: A closely related compound with slight variations in the amino group positioning.
Uniqueness
2-Amino-3,5-dichloropyridin-1-ium-1-olate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
3,5-dichloro-1-hydroxypyridin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-3-1-4(7)5(8)9(10)2-3/h1-2,8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMJVDQFXVFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=N)N(C=C1Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

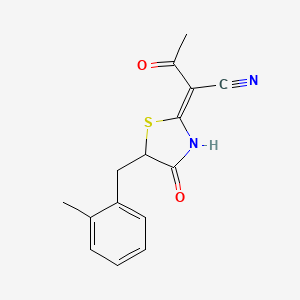
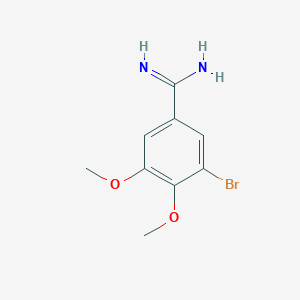
![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
phenyl]methyl})amine](/img/structure/B2601832.png)
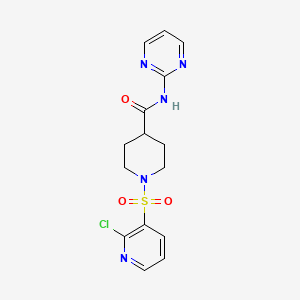
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2601837.png)
![2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2601838.png)
![Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride](/img/structure/B2601840.png)
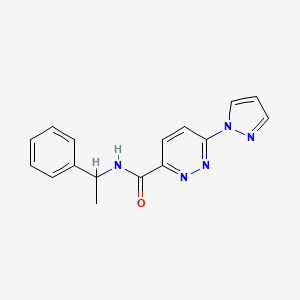
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B2601844.png)
![Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)](/img/structure/B2601845.png)
![5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide](/img/structure/B2601846.png)
